Binding Affinity: Trivalent GalNAc Clusters Exhibit ~1,000-Fold Higher ASGPR Affinity Versus Monovalent GalNAc
Trivalent GalNAc ligands derived from Tri-GalNAc(OAc)3 TFA bind to the ASGPR with an affinity that is approximately 1,000-fold higher than that of a monomeric or dimeric GalNAc ligand . The reported Kd for triantennary GalNAc scaffolds falls in the low nanomolar range (typically 1-10 nM), while monovalent GalNAc exhibits Kd values in the 180-250 nM range .
| Evidence Dimension | ASGPR binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1-10 nM (triantennary GalNAc) ; Kd ~2.5 nM (Tri-GalNAc-NHS ester, a closely related triantennary GalNAc derivative) |
| Comparator Or Baseline | Monovalent GalNAc: Kd = 180-250 nM ; Dimer/Monomer: baseline affinity |
| Quantified Difference | ~1,000-fold higher affinity for trivalent versus monovalent/dimeric ; Kd improvement of ~25-250x |
| Conditions | Surface plasmon resonance (SPR) or competitive binding assays using recombinant ASGPR or hepatocyte membranes |
Why This Matters
This ~1,000-fold affinity difference directly translates into hepatocyte-selective uptake and is the foundational reason triantennary GalNAc conjugates achieve clinically meaningful liver targeting at subcutaneous doses, whereas monovalent constructs require substantially higher doses or fail to achieve therapeutic liver exposure.
